molecular formula C11H12FN5O2 B12636674 C11H12FN5O2

C11H12FN5O2

Cat. No.: B12636674
M. Wt: 265.24 g/mol
InChI Key: DTBFUIPFGCRVMJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H12FN5O2 is a fluorinated organic molecule. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom, which often imparts unique properties to organic molecules, such as increased metabolic stability and altered biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H12FN5O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Introduction of the fluorine atom: The fluorine atom is introduced using fluorinating agents such as or under controlled conditions.

    Final modifications:

Industrial Production Methods

Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C11H12FN5O2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

C11H12FN5O2: has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of C11H12FN5O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

C11H12FN5O2: can be compared with other fluorinated organic compounds, such as:

    C11H12N2O2: This compound lacks the fluorine atom, resulting in different biological activity and stability.

    C11H12ClN5O2: The presence of a chlorine atom instead of fluorine alters the compound’s reactivity and interactions.

The uniqueness of This compound lies in its fluorine atom, which imparts distinct properties that are valuable in various applications.

Properties

Molecular Formula

C11H12FN5O2

Molecular Weight

265.24 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H12FN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18)

InChI Key

DTBFUIPFGCRVMJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2

Origin of Product

United States

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